3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(Thian-4-yl)bicyclo[111]pentan-1-amine hydrochloride is a compound that features a unique bicyclic structureThe bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, which can impart desirable properties to molecules in which it is incorporated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . For 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride, the synthetic route may involve the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Introduction of the thian-4-yl group: This step may involve the use of appropriate thiol reagents under nucleophilic substitution conditions.
Amination and hydrochloride formation:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis techniques, such as flow photochemical reactions and batch processing for subsequent transformations . These methods ensure the efficient and scalable production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The bicyclo[1.1.1]pentane core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can enhance binding affinity and selectivity. The thian-4-yl group may interact with specific amino acid residues, while the amine group can form hydrogen bonds or ionic interactions with the target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
1-Bicyclo[1.1.1]pentylamine hydrochloride: A related compound used in the synthesis of bisbicyclo[1.1.1]pentyldiazene and quinolone antibacterial agents.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Used as a building block in medicinal chemistry.
Uniqueness
3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This compound combines the rigidity and three-dimensionality of the bicyclo[1.1.1]pentane core with the functional versatility of the thian-4-yl and amine groups, making it a valuable scaffold in various applications.
Properties
Molecular Formula |
C10H18ClNS |
---|---|
Molecular Weight |
219.78 g/mol |
IUPAC Name |
3-(thian-4-yl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17NS.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8H,1-7,11H2;1H |
InChI Key |
KTIRMWJOFSBCID-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C23CC(C2)(C3)N.Cl |
Origin of Product |
United States |
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